![molecular formula C20H19N5O4 B6587064 N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1206990-84-2](/img/structure/B6587064.png)
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-c]quinazolines . This compound has been found to potently intercalate DNA . The aryl groups might increase the planarity of the molecule for DNA intercalation and increase aromatic-aromatic stacking interaction with the binding site of the receptor .
Scientific Research Applications
Anticancer Activity
Compounds with the triazolothiadiazine structure, which is similar to the compound , have been found to exhibit anticancer activity . They can interact with different target receptors in the biological system, making them potential candidates for cancer treatment .
Antimicrobial Activity
These compounds have also shown significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Antioxidant Activity
Triazolothiadiazine derivatives, including the compound , have been found to possess antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a key role.
Antiviral Activity
The compound has shown antiviral properties . This suggests potential applications in the treatment of various viral diseases.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in various therapeutic areas.
Fluorescent Probes
Compounds with similar structures have been used as fluorescent probes . This suggests potential applications in bioimaging and diagnostics.
Nonlinear Optical Applications
These compounds hold promise for nonlinear optical (NLO) applications in various scientific fields, including biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound intercalates with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning and prevent it from being correctly read or replicated, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the process of DNA replication, which is crucial for cell division and growth . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s likely pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The compound’s interaction with DNA can have several molecular and cellular effects. Most notably, it can lead to the death of cancer cells . This is because the disruption of DNA replication can prevent these cells from dividing and growing, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the compound’s metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOBKMAYIFQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide |
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